molecular formula C12H13ClN4 B2828845 3-chloro-4-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine CAS No. 2320859-70-7

3-chloro-4-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine

Cat. No.: B2828845
CAS No.: 2320859-70-7
M. Wt: 248.71
InChI Key: IQYAHWCRULJARI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-4-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine is a heterocyclic compound that features a pyridine ring substituted with a chloro group and an azetidine ring, which is further substituted with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Azetidine Ring: Starting from a suitable precursor, such as a β-amino alcohol, the azetidine ring can be formed through cyclization reactions.

    Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced via a nucleophilic substitution reaction using a pyrazole derivative.

    Chlorination: The final step involves the chlorination of the pyridine ring, which can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the pyrazole or azetidine rings.

    Cyclization Reactions: The presence of multiple heteroatoms allows for potential cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine could yield an amino-substituted pyridine derivative.

Scientific Research Applications

3-chloro-4-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine has several applications in scientific research:

    Medicinal Chemistry: It can serve as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory pathways.

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: Its derivatives may be studied for their biological activity, including antimicrobial or anticancer properties.

    Industrial Applications: Potential use in the development of agrochemicals or materials science.

Mechanism of Action

The mechanism of action of 3-chloro-4-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole and azetidine rings can engage in hydrogen bonding or hydrophobic interactions with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyridine: Similar structure but with an imidazole ring instead of a pyrazole.

    3-chloro-4-{3-[(1H-triazol-1-yl)methyl]azetidin-1-yl}pyridine: Contains a triazole ring, offering different electronic properties.

Uniqueness

3-chloro-4-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine is unique due to the combination of its structural features, which provide a balance of electronic and steric properties. This makes it a versatile scaffold for further chemical modifications and applications in various fields.

Properties

IUPAC Name

3-chloro-4-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4/c13-11-6-14-4-2-12(11)16-7-10(8-16)9-17-5-1-3-15-17/h1-6,10H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQYAHWCRULJARI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=C(C=NC=C2)Cl)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.